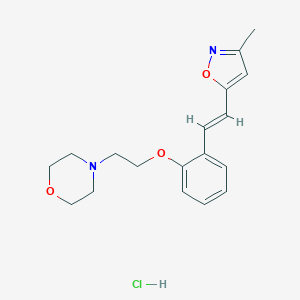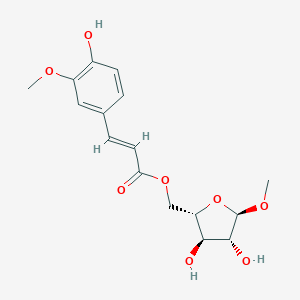
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Morpholine' and has been synthesized using different methods by researchers.
Mechanism of Action
The mechanism of action of Morpholine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. Morpholine has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
Morpholine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Morpholine has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, Morpholine has some limitations. It is unstable in aqueous solutions and can undergo hydrolysis, which can affect its activity. In addition, Morpholine can interact with other compounds, which can affect its specificity and selectivity.
Future Directions
There are several future directions for research on Morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of Morpholine's potential as a drug delivery system for the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of Morpholine and its potential applications in various fields.
Synthesis Methods
The synthesis of Morpholine involves a multi-step process that includes the reaction of 3-methyl-5-isoxazolyl-2-boronic acid with 2-bromoethylphenol to form 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylboronic acid. This intermediate is then coupled with morpholine to form Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-. This synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
Scientific Research Applications
Morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Morpholine has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, Morpholine has been used as a building block for the synthesis of various polymers and copolymers. In agriculture, Morpholine has been investigated for its potential as a plant growth regulator.
properties
CAS RN |
139193-89-8 |
|---|---|
Molecular Formula |
C18H23ClN2O3 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-15-14-17(23-19-15)7-6-16-4-2-3-5-18(16)22-13-10-20-8-11-21-12-9-20;/h2-7,14H,8-13H2,1H3;1H/b7-6+; |
InChI Key |
UUIWKHJXXKJRRU-UHDJGPCESA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCOCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
synonyms |
4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine h ydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)


